molecular formula C12H12BNO3 B581205 [4-(4-Aminophenoxy)phenyl]boronic acid CAS No. 1029438-85-4

[4-(4-Aminophenoxy)phenyl]boronic acid

Cat. No. B581205
CAS RN: 1029438-85-4
M. Wt: 229.042
InChI Key: OJYDRVLROUIMPV-UHFFFAOYSA-N
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Description

“[4-(4-Aminophenoxy)phenyl]boronic acid” is a type of boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .


Synthesis Analysis

The synthesis of boronic acids has been well studied. For example, the reaction of 4-bromoaniline with diphenyl ketone, followed by metalation reaction of protected 4-bromoaniline with lithium trialkylmagnesiate under mild conditions, can be used to prepare boronic acids . Another method involves the use of 4-Bromodiphenyl ether, which is dissolved in anhydrous THF under nitrogen protection. The solution is cooled to -78 °C and N-butyllithium (n-BuLi) is added. The temperature is kept below -65 °C, and after stirring for 1 h, triisopropyl borate is added dropwise .


Molecular Structure Analysis

The molecular formula of “[4-(4-Aminophenoxy)phenyl]boronic acid” is C12H12BNO3 . The molecular weight is 229.04 g/mol . The InChI code is 1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling and Stille coupling reactions . They can also undergo electrophilic trapping of arylmetal intermediates with borates .


Physical And Chemical Properties Analysis

Boronic acids are typically non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . They are easily synthesized, water-soluble, biocompatible . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .

Scientific Research Applications

Fluorescent pH Sensor for Organic Phosphorus Pesticides Detection

Boronic Acid-Based Fluorescent Sensors

Catechol and Amino-Derivative Sensing

Mechanism of Action

Target of Action

The primary target of [4-(4-Aminophenoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The action of [4-(4-Aminophenoxy)phenyl]boronic acid results in the formation of carbon–carbon bonds via the SM cross-coupling reaction . This is a critical step in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of [4-(4-Aminophenoxy)phenyl]boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability may be influenced by storage conditions .

Future Directions

Boronic acids have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(4-aminophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYDRVLROUIMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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